molecular formula C12H14ClN3O3S B15192297 4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-(3-methoxyphenyl)-2-thioxo-, monohydrochloride CAS No. 132411-92-8

4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-(3-methoxyphenyl)-2-thioxo-, monohydrochloride

Cat. No.: B15192297
CAS No.: 132411-92-8
M. Wt: 315.78 g/mol
InChI Key: WJHCQMPSRIXDNB-UHFFFAOYSA-N
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Description

“4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-(3-methoxyphenyl)-2-thioxo-, monohydrochloride” is a complex organic compound that belongs to the class of imidazolidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-(3-methoxyphenyl)-2-thioxo-, monohydrochloride” typically involves multi-step organic reactions. The starting materials often include 3-methoxybenzaldehyde, ethylenediamine, and thiourea. The reaction conditions may involve:

    Condensation Reactions: Combining 3-methoxybenzaldehyde with ethylenediamine under acidic or basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with thiourea to form the imidazolidinedione ring.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors, precise control of reaction conditions, and efficient purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a catalyst or catalyst precursor in various organic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-(3-methoxyphenyl)-2-thioxo-, monohydrochloride” involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidinediones: Compounds with similar core structures but different substituents.

    Thioxo Compounds: Compounds containing the thioxo group (-C=S).

Uniqueness

The uniqueness of “4,5-Imidazolidinedione, 1-(2-aminoethyl)-3-(3-methoxyphenyl)-2-thioxo-, monohydrochloride” lies in its specific substituents, which confer distinct chemical and biological properties. Its combination of an imidazolidinedione core with an aminoethyl and methoxyphenyl group makes it a versatile compound for various applications.

Properties

CAS No.

132411-92-8

Molecular Formula

C12H14ClN3O3S

Molecular Weight

315.78 g/mol

IUPAC Name

1-(2-aminoethyl)-3-(3-methoxyphenyl)-2-sulfanylideneimidazolidine-4,5-dione;hydrochloride

InChI

InChI=1S/C12H13N3O3S.ClH/c1-18-9-4-2-3-8(7-9)15-11(17)10(16)14(6-5-13)12(15)19;/h2-4,7H,5-6,13H2,1H3;1H

InChI Key

WJHCQMPSRIXDNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=O)N(C2=S)CCN.Cl

Origin of Product

United States

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